Thiabendazole

Overview

Description

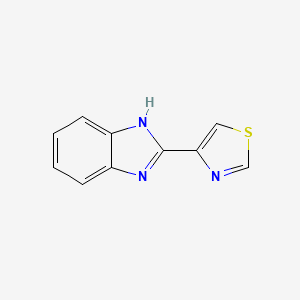

Thiabendazole is a benzimidazole derivative first introduced in 1962. It is widely used as an antifungal and antiparasitic agent. This compound is effective against a variety of nematodes and is the drug of choice for strongyloidiasis. It also has applications as a fungicide in agriculture and as a preservative in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiabendazole can be synthesized through the condensation of ortho-phenylenediamine or ortho-nitroaniline with a carboxylic acid derivative. The cyclization process involves coupling at the ortho-phenylene nitrogen .

Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods. These methods ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Thiabendazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve halogenation using reagents like chlorine or bromine.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which have diverse biological activities .

Scientific Research Applications

Agricultural Applications

Fungicide Use

Thiabendazole is widely used in agriculture to control fungal diseases in crops. It is particularly effective against molds and decay in fruits and vegetables, ensuring a longer shelf life and better quality of produce. For instance, it is commonly applied to bananas and oranges to prevent post-harvest decay .

Pesticide Residue Management

The Environmental Protection Agency (EPA) has evaluated this compound's safety in food products. Although it is classified as likely carcinogenic at high doses, regulatory assessments indicate that typical exposure levels from food residues are significantly below harmful thresholds . This balance ensures its continued use while monitoring potential health risks.

Medical Applications

Anthelmintic Properties

this compound has been utilized as an effective treatment for various parasitic infections, particularly those caused by helminths. Clinical studies have demonstrated its efficacy against infections such as strongyloidiasis and other nematode infections . A notable case involved a patient treated with a topical cream containing 10% this compound, showcasing its versatility beyond oral administration.

Repurposing for Cancer Treatment

Recent research has explored the potential of this compound as a vascular disrupting agent in cancer therapy. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis, particularly in melanoma cell lines . Modifications to the compound's structure have led to derivatives that exhibit enhanced anti-angiogenic properties, making them promising candidates for further development in oncology .

Environmental Applications

Detection Methods

Innovative detection techniques have been developed for monitoring this compound in various environmental samples, including water and food products. Recent advancements utilize surface-enhanced Raman spectroscopy (SERS) for highly sensitive detection of this compound residues, facilitating environmental safety assessments .

Case Studies

Structural Modifications and Derivatives

Research into structural modifications of this compound has yielded derivatives with enhanced biological activities. For example, the introduction of various substituents has improved antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. These advancements highlight the importance of chemical modifications in expanding the therapeutic potential of existing compounds.

Mechanism of Action

Thiabendazole exerts its effects by binding to fungal tubulin, thereby inhibiting microtubule formation. This disrupts the cell division process in fungi and nematodes. The compound also acts as a chelating agent, binding to metals in cases of metal poisoning .

Comparison with Similar Compounds

Albendazole: Another benzimidazole derivative used as an antiparasitic agent.

Mebendazole: Similar to thiabendazole, it is used to treat nematode infections.

Fenbendazole: Used primarily in veterinary medicine for treating parasitic infections in animals.

Uniqueness of this compound: this compound is unique due to its dual role as both an antifungal and antiparasitic agent. Its ability to act as a chelating agent further distinguishes it from other similar compounds .

Biological Activity

Thiabendazole (TBZ) is a benzimidazole derivative that has been utilized since 1967 as an antifungal and antihelminthic agent. Its broad spectrum of biological activity has led to recent studies exploring its potential in cancer therapy and other medical applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various conditions, and recent research findings.

This compound exerts its biological effects primarily through the following mechanisms:

- Anthelmintic Activity : TBZ inhibits the polymerization of tubulin into microtubules, disrupting the energy metabolism of helminths, which leads to their immobilization and death. It also interferes with glucose uptake in these parasites, further contributing to their elimination .

- Antifungal Properties : Similar to its action against helminths, TBZ's antifungal activity is believed to stem from its ability to inhibit microtubule formation, affecting fungal cell division and function .

- Anti-cancer Potential : Recent studies have indicated that TBZ can act as a vascular disrupting agent. It has been shown to inhibit angiogenesis and reduce tumor growth by targeting endothelial cells. Notably, derivatives such as TBZ-07 and TBZ-19 have demonstrated over 100-fold increased potency against various cancer cell lines (A549, HCT-116, HepG2) compared to the original compound .

Antiparasitic Effects

A randomized clinical trial comparing TBZ with ivermectin for treating strongyloidiasis showed comparable efficacy; however, TBZ was associated with higher side effects (73.1% vs. 20.9% for ivermectin) . The efficacy rates were 52.2% for TBZ and 56.6% for ivermectin, indicating that while effective, TBZ may not be the preferred treatment due to tolerability issues.

Cancer Treatment

In vitro studies have demonstrated that TBZ can induce apoptosis in metastatic melanoma cell lines (B16F10), suggesting its potential as an anti-cancer agent . Molecular docking studies have identified stable binding of TBZ to key targets involved in cancer progression, including CDK1 and EGFR, implicating it in pathways associated with the G2/M transition of the mitotic cell cycle .

Case Studies

- Trichinosis Treatment : A study on the treatment of trichinosis found no significant difference in immediate efficacy between TBZ and albendazole; however, TBZ resulted in more side effects, leading to a preference for albendazole in clinical settings .

- Toxicological Studies : Research has indicated potential toxic effects of TBZ, including liver injury and possible carcinogenicity under certain conditions. A chronic toxicity study revealed low incidences of transitional cell papilloma in rats exposed to high doses of TBZ over extended periods .

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Mechanism | Efficacy | Notable Findings |

|---|---|---|---|

| Anthelmintic | Inhibition of tubulin polymerization | Effective against helminths | High efficacy but potential side effects |

| Antifungal | Disruption of fungal cell division | Effective against fungi | Mechanism similar to anthelmintic action |

| Anti-cancer | Vascular disrupting agent | Potent against cancer cells | Derivatives show increased potency; apoptosis induction |

| Toxicity | Liver injury potential | Varies by dosage | Chronic exposure linked to carcinogenic effects |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Thiabendazole in environmental or biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detectors is widely used for quantification, with detection limits as low as 0.1 ppm . Surface-enhanced Raman spectroscopy (SERS) on silver colloid surfaces enables rapid trace detection (e.g., 10⁻⁶ M) by leveraging this compound's planar molecular structure and affinity for sulfur-metal interactions . For environmental samples, adsorption studies using bentonite clay at varying pH levels (e.g., pH 3–9) can be paired with Freundlich isotherm modeling to calculate binding coefficients (K) and adsorption capacities .

Q. How does this compound’s pH-dependent ionization influence its pharmacological activity and stability?

- Methodological Answer : this compound exists in cationic (pH < 4.5), neutral (pH 4.5–9), or anionic (pH > 9) forms, which dictate its solubility and bioavailability. In vitro assays (e.g., parasite motility inhibition) should control pH to reflect physiological conditions. Stability studies show reduced degradation in acidic buffers (pH 3–5) due to protonation of the benzimidazole ring, while alkaline conditions promote hydrolysis .

Q. What experimental parameters are critical for evaluating this compound’s efficacy as a fungicide or parasiticide?

- Methodological Answer :

- In vitro : Minimum inhibitory concentration (MIC) assays against target fungi (e.g., Fusarium spp.) or nematode larvae (e.g., Strongyloides stercoralis), with EC₅₀ values typically ranging from 0.5–5 µg/mL .

- In vivo : Dose-response studies in animal models (e.g., mice for trichinosis) using oral administration (10–100 mg/kg body weight) and monitoring larval burden reduction via histopathology .

Advanced Research Questions

Q. How can controlled-release formulations of this compound be optimized for agricultural or clinical use?

- Methodological Answer : Bentonite clay matrices loaded with this compound at pH 3 exhibit slow release kinetics (<5% release after 500 mL elution), making them suitable for soil applications. Key parameters include:

- Adsorption : Freundlich isotherm modeling (K = 291 at pH 3 vs. K = 12 at pH 9) .

- Release : First-order kinetic models with temperature-dependent activation energy (ΔH = 15–25 kJ/mol) .

- Validation : Soil column experiments measuring bioactivity retention over 30 days .

Q. What advanced techniques are used to study this compound’s photocatalytic degradation in environmental systems?

- Methodological Answer : Porous organic polymers (POPs) functionalized with TiO₂ nanoparticles enable UV-driven degradation. Key steps:

- Kinetic modeling : Partition ratio (α) and light-switch parameters (ξ) differentiate adsorption (dark phase) from photocatalysis (light phase) .

- Degradation products : LC-MS/MS identifies benzimidazole derivatives (e.g., 2-aminobenzimidazole) with ecotoxicity assays (e.g., Daphnia magna LC₅₀) .

Q. How do synergistic combinations of this compound with other fungicides enhance efficacy?

- Methodological Answer : Co-application with azoxystrobin or metalaxyl-M on maize seeds reduces fungal load by 90% compared to this compound alone. Methodologies include:

- Seed coating : Treated seeds analyzed via HPLC for active ingredient dissipation (e.g., 30% loss after 72 hr UV exposure) .

- Statistical validation : Bliss independence or Loewe additivity models to quantify synergy scores .

Q. What molecular mechanisms underlie resistance to this compound in parasitic nematodes?

- Methodological Answer : Genome-wide association studies (GWAS) in Haemonchus contortus identify β-tubulin mutations (e.g., F200Y) linked to benzimidazole resistance. Techniques:

- PCR-RFLP : Detects SNP polymorphisms in β-tubulin isotype-1 .

- Proteomics : 2D gel electrophoresis reveals overexpression of glutathione-S-transferase (GST) in resistant strains .

Q. How can environmental persistence of this compound be mitigated in soil ecosystems?

- Methodological Answer :

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCNZQLZVWNLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tiabendazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tiabendazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021337 | |

| Record name | Thiabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiabendazole appears as white or cream-colored odorless, tasteless powder. Sublimes above 590 °F. Fluoresces in acidic solution. Formulated as a dust, flowable powder or wettable powder for use as a systemic fungicide and anthelmintic., Colorless, white, or tan odorless solid; [HSDB] Colorless solid; [EPA REDs] Off-white to yellow-tan solid; [CPSQ], Solid | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Max solubility in water at pH 2.2: 3.84%; slightly sol in alcohols, esters, chlorinated hydrocarbons, In n-heptane <0.1, xylene 0.13, methanol 8.28, 1,2-dichloroethane 0.81, acetone 2.43, ethyl acetate 1.49, n-octanol 3.91, all in g/L at 25 °C, Slightly soluble in ethanol, In water, 50 mg/L at 25 °C, 1.38e-01 g/L | |

| Record name | SID4262837 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

Amber liquid; density: 1.103 at 25 °C /Thiabendazole hypophosphite/ | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible (NTP, 1992), 4X10-9 mm Hg at 25 °C | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The precise mode of action of thiabendazole on the parasite is unknown, but it most likely inhibits the helminth-specific enzyme fumarate reductase., Thiabendazole and other benzimidazole anthelmintics act by binding strongly to tubulin in the absorptive cells in the gut of parasitic worms. This interferes with the uptake of nutrients and the worms effectively starve to death. The host is less affected as the binding to mammalian tubulin is less strong and is reversible., Although the exact mechanism of anthelmintic activity of thiabendazole has not been fully elucidated, the drug has been shown to inhibit the helminth-specific enzyme, fumarate reductase. In animals, thiabendazole has anti-inflammatory, antipyretic, and analgesic effects. | |

| Record name | Thiabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystals, Off-white powder, White to practically white powder, White to tan crystals | |

CAS No. |

148-79-8 | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiabendazole [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiabendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiabendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiabendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-(4-thiazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiabendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIABENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1Q45E87DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

579 to 581 °F (NTP, 1992), 304-305 °C, 300 °C | |

| Record name | THIABENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIABENDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiabendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.